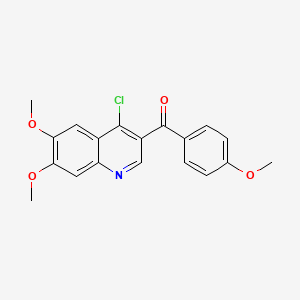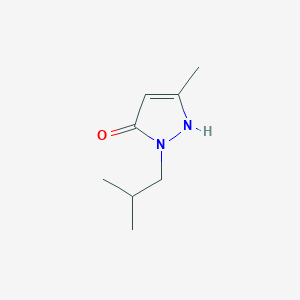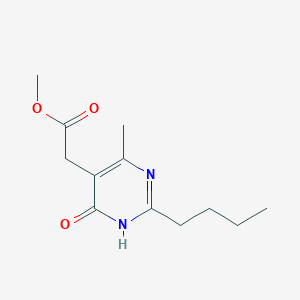
Methyl 5-methyl-1,3-diphenylpyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-methyl-1,3-diphenylpyrazole-4-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-1,3-diphenylpyrazole-4-carboxylate typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The reaction proceeds under basic conditions, followed by esterification to yield the desired compound. The general reaction scheme is as follows:
Cyclocondensation: Ethyl acetoacetate reacts with DMF-DMA and phenylhydrazine to form the pyrazole ring.
Esterification: The resulting pyrazole intermediate is esterified to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Methyl 5-methyl-1,3-diphenylpyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various substituted pyrazoles with different functional groups.
科学研究应用
Methyl 5-methyl-1,3-diphenylpyrazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Methyl 5-methyl-1,3-diphenylpyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: A closely related compound with similar structural features.
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with different functional groups.
Uniqueness
Methyl 5-methyl-1,3-diphenylpyrazole-4-carboxylate is unique due to its specific substitution pattern and ester functional group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
属性
分子式 |
C18H16N2O2 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC 名称 |
methyl 5-methyl-1,3-diphenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C18H16N2O2/c1-13-16(18(21)22-2)17(14-9-5-3-6-10-14)19-20(13)15-11-7-4-8-12-15/h3-12H,1-2H3 |
InChI 键 |
HVZACYGKHVGKTH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498709.png)


![({5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B12498720.png)

![N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498729.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-propan-2-ylglycinamide](/img/structure/B12498746.png)
![N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide](/img/structure/B12498749.png)
![4-chloro-N-(2-fluorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12498756.png)


![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,5-dichloro-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12498768.png)
![N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B12498769.png)
